![molecular formula C15H15N3OS2 B2737056 N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-3-carboxamide CAS No. 1396863-96-9](/img/structure/B2737056.png)
N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-3-carboxamide
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Description
“N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-3-carboxamide” is an aminoalkyl-substituted n-thienyl benzamide derivative . It is a thiophene compound that has been mentioned in patents for its potential therapeutic applications .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring multiple functional groups including an imidazole ring, a thiophene ring, and a carboxamide group. The presence of these groups suggests that the compound could participate in a variety of chemical reactions .Scientific Research Applications
Synthesis and Characterization
Researchers have been focused on synthesizing novel compounds with thiophene moieties due to their potential in various applications. For example, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involved cyclization of thioamide with 2-chloroacetoacetate, showcasing the process's high yield and the significance of thiophene derivatives in medicinal chemistry and material science (Tang Li-jua, 2015).
Biological Activities
Thiophene derivatives have demonstrated a wide range of biological activities. For instance, the synthesis of cycloalkylthiophene-Schiff bases and their metal complexes revealed significant antibacterial and antifungal activities, underscoring the potential of thiophene derivatives in developing new antimicrobial agents (A. Altundas et al., 2010). Another study highlighted the anti-rheumatic potential of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes, indicating the therapeutic relevance of thiophene derivatives (Y. Sherif & N. Hosny, 2014).
Material Science and Electrochemistry
Thiophene-containing compounds also play a critical role in material science, particularly in the development of organic semiconductors and electrochromic materials. For example, the synthesis and characterization of polyamides containing imidazole demonstrated the potential of thiophene derivatives in forming materials with desirable electrochemical properties, including intramolecular hydrogen bonding and constitutional isomerism (Kevin J. Bouck & P. G. Rasmussen, 1993).
properties
IUPAC Name |
N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS2/c1-18-9-12(13-3-2-7-21-13)17-14(18)4-6-16-15(19)11-5-8-20-10-11/h2-3,5,7-10H,4,6H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZDQZNGACWDFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1CCNC(=O)C2=CSC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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